Centpropazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

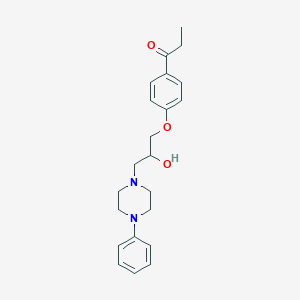

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919825 | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34675-77-9, 91315-34-3 | |

| Record name | Centropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centpropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTPROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centpropazine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that, while demonstrating clinical effects comparable to imipramine and reaching Phase III clinical trials, was never brought to market. Its development in India provided a potential new therapeutic avenue for major depressive disorder. The core mechanism of action of this compound, although not fully elucidated in publicly accessible literature, points towards a multi-target engagement strategy involving key neurotransmitter systems implicated in the pathophysiology of depression. This technical guide synthesizes the available preclinical data to provide an in-depth overview of this compound's mechanism of action, focusing on its interaction with adrenergic and serotonergic pathways.

Core Pharmacological Profile

This compound's primary mechanism of action is understood to be centered on the modulation of monoamine neurotransmission through two main avenues: direct receptor antagonism and inhibition of neurotransmitter reuptake. Specifically, it has been identified as a non-selective antagonist of α1-adrenergic and serotonin 5-HT1/5-HT2 receptors and is suggested to inhibit the reuptake of both norepinephrine and serotonin.

Data Presentation: Summary of Pharmacological Actions

Due to the limited availability of specific quantitative data such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) in the reviewed literature, the following table summarizes the qualitative and observed effects of this compound.

| Target/Process | Interaction/Effect | Second Messenger Modulation | Source |

| α1-Adrenoceptors | Moderate Antagonism (demonstrated by competition with [3H]prazosin) | Inhibition of noradrenaline-stimulated inositol phosphate accumulation | [1] |

| β-Adrenoceptors | No significant binding | No effect on cyclic AMP (cAMP) accumulation | [1] |

| Serotonin 5-HT1/5-HT2 Receptors | Non-selective Antagonism | Likely inhibition of inositol phosphate accumulation (as 5-HT2 receptors are Gq-coupled) | [1] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (inferred from pharmacological profile) | Not applicable | [1] |

| Serotonin Transporter (SERT) | Reuptake Inhibition (inferred from pharmacological profile) | Not applicable | [1] |

Signaling Pathways and Molecular Interactions

The available evidence indicates that this compound primarily interacts with Gq-protein coupled receptors, specifically the α1-adrenergic and 5-HT2A receptors, leading to the attenuation of downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by norepinephrine typically initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound, by acting as an antagonist at this receptor, blocks the initial step of this pathway, thereby inhibiting the downstream accumulation of inositol phosphates.

Caption: α1-Adrenergic Gq-coupled signaling pathway antagonized by this compound.

5-HT2A Receptor Signaling Pathway

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is a Gq-protein coupled receptor. Its activation by serotonin initiates the same PLC-mediated signaling cascade, resulting in the production of IP3 and DAG. As a non-selective 5-HT2 antagonist, this compound is expected to block this pathway, contributing to its overall pharmacological effect by modulating serotonergic neurotransmission.

Caption: 5-HT2A Gq-coupled signaling pathway antagonized by this compound.

Experimental Protocols

While the precise protocols used in the original characterization of this compound are not detailed in the available literature, the following sections describe standard, representative methodologies for the key experiments that would be conducted to elucidate the mechanism of action of such a compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound (like this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1-adrenergic and 5-HT2A receptors.

-

Materials:

-

Receptor source: Cell membranes prepared from tissues or cultured cells expressing the target receptor (e.g., rat cerebral cortex for α1-adrenoceptors).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]prazosin for α1-adrenoceptors).

-

Test compound: this compound, dissolved in a suitable vehicle.

-

Non-specific binding control: A high concentration of an unlabeled ligand (e.g., phentolamine for α1-adrenoceptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay

This assay measures the functional consequence of Gq-protein coupled receptor activation or inhibition by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).

-

Objective: To determine the functional antagonist activity of this compound at Gq-coupled receptors (e.g., α1-adrenergic or 5-HT2A).

-

Materials:

-

Cultured cells expressing the target receptor.

-

Cell culture medium and reagents.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Agonist for the target receptor (e.g., norepinephrine or serotonin).

-

Test compound: this compound.

-

IP1-One HTRF assay kit (containing IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody).

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing LiCl and the desired concentrations of this compound (or vehicle). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add the agonist to the wells to stimulate the receptor and incubate for a further period (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) according to the kit manufacturer's instructions.

-

Incubate at room temperature to allow the immunoassay to reach equilibrium.

-

-

Data Analysis:

-

Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Generate a standard curve using known concentrations of IP1.

-

Quantify the amount of IP1 in each sample from the standard curve.

-

Plot the IP1 concentration against the agonist concentration in the presence and absence of different concentrations of this compound to determine its inhibitory effect.

-

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine if a compound affects Gs or Gi-protein coupled receptor signaling by measuring changes in intracellular cAMP levels.

-

Objective: To confirm that this compound does not significantly affect cAMP signaling pathways, consistent with its lack of affinity for β-adrenoceptors.

-

Materials:

-

Cultured cells expressing a Gs-coupled receptor (e.g., β-adrenoceptor).

-

Cell culture medium and reagents.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist for the Gs-coupled receptor (e.g., isoproterenol).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

Appropriate microplate reader.

-

-

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate. Treat the cells with varying concentrations of this compound, followed by stimulation with a Gs-coupled receptor agonist.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

-

Data Analysis:

-

The detected signal is inversely proportional to the concentration of cAMP in the sample.

-

Generate a cAMP standard curve.

-

Quantify the cAMP concentration in the cell lysates and determine if this compound has any effect on agonist-stimulated cAMP production.

-

Protocol 4: Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the specific transporters.

-

Objective: To quantify the inhibitory potency of this compound on the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT) or cells stably expressing hSERT or hNET.

-

Radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine).

-

Test compound: this compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET).

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes).

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of specific uptake at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value for both SERT and NET.

-

Experimental Workflow for Antidepressant Characterization

The elucidation of this compound's mechanism of action would have likely followed a systematic workflow, starting from broad screening to more specific mechanistic studies. The following diagram illustrates a typical experimental pipeline for the characterization of a novel antidepressant compound.

Caption: A typical experimental workflow for characterizing a novel antidepressant.

Conclusion

This compound represents a multi-target antidepressant candidate whose mechanism of action involves the antagonism of α1-adrenergic and 5-HT2 receptors, leading to the inhibition of Gq-protein mediated second messenger signaling. This is likely complemented by the inhibition of serotonin and norepinephrine reuptake, a hallmark of many effective antidepressant medications. While the publicly available data provides a qualitative framework for understanding its pharmacological effects, a more detailed quantitative analysis, including specific binding affinities and reuptake inhibition potencies, would be necessary for a complete characterization. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound or the characterization of new chemical entities in the field of antidepressant drug discovery.

References

Centpropazine: A Technical Guide to its Primary Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent developed at the Central Drug Research Institute (CDRI) in India. While it reached Phase III clinical trials, it was never commercially marketed. This technical guide provides a comprehensive overview of the available scientific literature concerning its primary mode of action. The primary mechanism appears to be centered on the modulation of the noradrenergic system, specifically as an antagonist of α1-adrenergic receptors. Evidence also suggests a potential, though less characterized, interaction with the serotonergic system. This document summarizes the key preclinical and clinical findings, presents the available quantitative data, and outlines the experimental protocols used to elucidate its pharmacological profile.

Introduction

This compound, a piperazine derivative, emerged from a drug discovery program in India aimed at developing novel antidepressant medications. Clinical studies demonstrated that this compound possesses antidepressant efficacy comparable to the tricyclic antidepressant (TCA) imipramine, but with a significantly improved side-effect profile, particularly with regard to anticholinergic effects[1][2]. Preclinical studies in animal models showed that this compound exhibits classic antidepressant-like activity, including the reversal of reserpine-induced effects and potentiation of amphetamine-induced hyperactivity. Despite these promising findings, the precise molecular mechanisms underlying its therapeutic effects have not been extensively documented in widely available literature. This guide aims to synthesize the existing data to provide a clear understanding of this compound's primary mode of action.

Primary Mode of Action: α1-Adrenergic Receptor Antagonism

The most direct evidence for this compound's mechanism of action points towards its interaction with the noradrenergic system. In-vitro studies have demonstrated that this compound has a moderate affinity for α1-adrenergic receptors.

Noradrenaline-Stimulated Inositol Phosphate Accumulation

A key study investigated the effect of this compound on the signaling cascade initiated by noradrenaline in the rat cerebral cortex. Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium. Research has shown that this compound inhibits the accumulation of inositol phosphate stimulated by noradrenaline. This finding strongly suggests that this compound acts as an antagonist at the α1-adrenergic receptor, thereby blocking this signaling pathway.

Radioligand Binding Assays

Further evidence for its interaction with α1-adrenergic receptors comes from radioligand binding studies. These experiments have shown that this compound can moderately antagonize the specific binding of [3H]prazosin, a selective α1-adrenergic receptor antagonist, to cerebral cortical membranes. This competitive binding indicates that this compound occupies the same binding site as prazosin on the α1-adrenoceptor. In contrast, this compound did not affect the specific binding of the β-adrenoceptor ligand, [3H]CGP 12177, indicating selectivity for the α1 subtype over the β subtype within the adrenergic receptor family.

Potential Interaction with the Serotonergic System

While the evidence for α1-adrenergic antagonism is more direct, there are indications that this compound may also interact with the serotonin (5-HT) system. Some secondary sources have classified this compound as a serotonin uptake inhibitor. Furthermore, a multicentric clinical trial comparing this compound to imipramine noted that neurochemical studies in rats showed that prolonged administration of this compound decreased the density of 5-HT2 receptors in cortical regions[1]. This downregulation of 5-HT2 receptors is a known adaptive change that can occur with chronic administration of some antidepressants, including selective serotonin reuptake inhibitors (SSRIs). However, this is a downstream effect and does not definitively confirm a primary action as a serotonin reuptake inhibitor. To date, no primary research with quantitative data (e.g., Ki or IC50 values) for this compound's affinity for the serotonin transporter (SERT) has been found in the public domain.

Quantitative Pharmacological Data

The publicly available quantitative data for this compound's pharmacological and pharmacokinetic properties is limited. The following tables summarize the available information.

Table 1: In-Vitro Pharmacological Data

| Target/Assay | Method | Tissue/System | Result | Reference |

| α1-Adrenoceptor Binding | [3H]prazosin displacement | Rat cerebral cortical membranes | Moderate antagonism | Dikshit et al. |

| β-Adrenoceptor Binding | [3H]CGP 12177 displacement | Rat cerebral cortical membranes | No effect | Dikshit et al. |

| Noradrenaline-stimulated IP Accumulation | Measurement of inositol phosphate | Rat cerebral cortical slices | Inhibition | Dikshit et al. |

| 5-HT2 Receptor Density | Radioligand binding | Rat cortical regions | Decreased after chronic administration | Srivastava et al.[1] |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value |

| Elimination Half-life | Intravenous | 39.5 min |

| Clearance | Intravenous | 118 ml/min/kg |

| Volume of Distribution | Intravenous | 1945 ml/kg |

| Oral Bioavailability | Oral | ~0.2% |

| Serum Protein Binding | - | 92.0% ± 0.8% |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's α1-Adrenergic Antagonism

Caption: Proposed mechanism of this compound's antagonism at the α1-adrenergic receptor.

Experimental Workflow for Characterizing Receptor Binding and Functional Activity

Caption: A typical experimental workflow for determining this compound's binding affinity and functional antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

-

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

-

Materials:

-

Rat cerebral cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]prazosin (a selective α1-antagonist)

-

Non-specific binding control: Phentolamine (10 µM) or another suitable α-blocker

-

This compound at a range of concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Membrane Preparation: Rat cerebral cortices are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

Binding Assay: In assay tubes, the membrane preparation (typically 50-200 µg of protein) is incubated with a fixed concentration of [3H]prazosin (usually at a concentration close to its Kd value). To determine total binding, only the radioligand and membranes are added. For non-specific binding, a high concentration of an unlabeled antagonist (e.g., phentolamine) is included to saturate the specific binding sites. For competition binding, increasing concentrations of this compound are added.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding in the presence of different concentrations of this compound is plotted against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Norepinephrine-Stimulated Inositol Phosphate Accumulation Assay

-

Objective: To determine the functional antagonist activity of this compound at α1-adrenergic receptors.

-

Materials:

-

Rat cerebral cortical tissue

-

Artificial cerebrospinal fluid (aCSF)

-

[3H]myo-inositol

-

Lithium chloride (LiCl) - to inhibit inositol monophosphatase

-

Norepinephrine

-

This compound at a range of concentrations

-

Dowex AG1-X8 anion-exchange resin

-

-

Procedure:

-

Tissue Preparation: Rat cerebral cortex is sliced into thin sections (e.g., 350 µm) using a tissue chopper.

-

Pre-labeling: The slices are pre-incubated in aCSF containing [3H]myo-inositol for a period (e.g., 60-90 minutes) to allow for its incorporation into membrane phosphoinositides.

-

Washing and Pre-incubation: The slices are washed to remove excess unincorporated [3H]myo-inositol and then pre-incubated in aCSF containing LiCl.

-

Stimulation: The slices are then incubated with various concentrations of this compound (or vehicle for control) for a short period before the addition of a fixed concentration of norepinephrine to stimulate phosphoinositide hydrolysis.

-

Extraction: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or perchloric acid). The samples are homogenized and centrifuged. The supernatant containing the inositol phosphates is collected.

-

Separation: The supernatant is applied to an anion-exchange column (Dowex AG1-X8). The column is washed, and the inositol phosphates are eluted with a suitable buffer (e.g., ammonium formate/formic acid).

-

Quantification: The radioactivity in the eluate is measured by liquid scintillation counting.

-

Data Analysis: The amount of [3H]inositol phosphate accumulation is calculated. The inhibitory effect of this compound is determined by comparing the norepinephrine-stimulated accumulation in the presence and absence of the drug. The data is plotted to determine the IC50 value for the inhibition of inositol phosphate accumulation.

-

Conclusion

The available evidence strongly indicates that a primary mode of action for this compound is the antagonism of α1-adrenergic receptors. This is supported by both radioligand binding data and functional assays demonstrating the inhibition of noradrenaline-mediated second messenger signaling. While there are suggestions of an interaction with the serotonergic system, potentially as a serotonin reuptake inhibitor, the lack of direct, quantitative evidence in the public domain makes this a secondary and less substantiated hypothesis. The favorable clinical profile of this compound, particularly its reduced anticholinergic side effects compared to imipramine, is consistent with a more selective mechanism of action. Further research, including comprehensive in-vitro profiling across a wider range of CNS targets, would be necessary to fully elucidate the complete pharmacological profile of this promising but ultimately undeveloped antidepressant.

References

An In-depth Technical Guide to Centpropazine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant drug developed in India. While it showed promise in clinical trials, reaching Phase 3, it was never brought to market. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical structure, physicochemical properties, and known pharmacological characteristics. Due to the discontinuation of its development, publicly available information, particularly regarding its detailed synthesis and specific mechanism of action, is limited. This document consolidates the existing data to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure and Identification

This compound is a phenylpiperazine derivative with the systematic IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]. Its chemical structure is characterized by a propiophenone moiety linked via a hydroxypropoxy bridge to a 4-phenylpiperazine group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1] |

| SMILES String | CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O[1] |

| InChI Key | ZQPXSRTZFYHSFB-UHFFFAOYSA-N[1] |

| CAS Number | 34675-77-9, 91315-34-3[1] |

| Molecular Formula | C22H28N2O3 |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 368.47 g/mol | |

| Boiling Point | 560.7 °C at 760 mmHg | |

| Density | 1.147 g/cm³ | |

| Flash Point | 292.9 °C | |

| LogP | 2.84410 | |

| Refractive Index | 1.576 |

Synthesis and Characterization

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the current scientific literature. However, based on its chemical structure, a plausible synthetic route can be conceptualized.

Caption: Plausible synthetic pathway for this compound.

The proposed synthesis would likely involve the reaction of 4-hydroxypropiophenone with epichlorohydrin in the presence of a base to form the epoxide intermediate, 1-(4-(oxiran-2-ylmethoxy)phenyl)propan-1-one. Subsequent ring-opening of the epoxide with 1-phenylpiperazine would yield this compound. This is a common strategy for the synthesis of similar aryloxypropanolamine compounds.

Analytical Characterization

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Serum Analysis

A validated HPLC method for the quantification of this compound in serum has been reported. This method is crucial for pharmacokinetic studies.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile and phosphate buffer |

| Detection | UV detector |

This method was developed for the analysis of this compound in human, monkey, and rat serum, indicating its utility in both preclinical and clinical research.

Caption: Experimental workflow for HPLC analysis of this compound in serum.

Pharmacology and Mechanism of Action

This compound was developed as an antidepressant. Clinical studies have shown its efficacy in patients with endogenous depression.

Pharmacological Profile

Preclinical studies in animals indicated that this compound has imipramine-like clinical effects. It was shown to reverse reserpine-induced effects and potentiate amphetamine-induced effects, which are classic screening tests for antidepressant activity.

A study on rat cerebral cortical slices demonstrated that this compound has an affinity for noradrenergic receptors. Specifically, it inhibited the accumulation of inositol phosphate stimulated by noradrenaline and moderately antagonized the specific binding of [3H]prazosin to α1-adrenoceptors. It did not, however, affect the specific binding to β-adrenoceptors.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is stated to be unknown. The observed imipramine-like effects and its interaction with the noradrenergic system suggest that it may modulate monoaminergic neurotransmission. However, without further dedicated studies, the specific molecular targets and the downstream signaling pathways remain to be elucidated.

Caption: Postulated pharmacological action of this compound.

Clinical and Preclinical Data

This compound underwent clinical evaluation in India. In a study involving healthy male volunteers, single oral doses were well-tolerated. In a multiple-dose study, some subjects experienced mild restlessness and insomnia at higher doses. An open trial in patients with endogenous depression showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score over a four-week period.

Pharmacokinetic studies in rats revealed that this compound has a short elimination half-life and low oral bioavailability, likely due to a significant first-pass effect. Despite this, it was found to readily penetrate the brain.

Conclusion

This compound is a structurally defined antidepressant candidate with demonstrated clinical efficacy. While its development was halted before it reached the market, the available data on its chemical properties and pharmacological profile provide a foundation for further research. Key areas for future investigation would include the elucidation of its precise mechanism of action, the identification of its molecular targets and signaling pathways, and the development of an efficient and well-documented synthetic route. This information would be invaluable for the design of new antidepressant agents with potentially improved pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis of Centpropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Centpropazine, an antidepressant compound. The synthesis is presented as a convergent three-step process, commencing with the preparation of two key intermediates: 4-hydroxypropiophenone and 1-phenylpiperazine. These intermediates are subsequently coupled through a two-step sequence involving the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction. This guide details the experimental protocols for each synthetic step, including reaction conditions, reagents, and purification methods. Quantitative data, where available in the literature, is summarized in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategy.

Introduction

This compound, with the chemical name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative that has been investigated for its antidepressant properties. A robust and efficient synthesis of this molecule is crucial for further pharmacological studies and potential drug development. This guide outlines a logical and well-documented synthetic route to this compound, broken down into the synthesis of its core precursors and their final assembly.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) suggests a convergent approach. The key disconnection points are the ether linkage and the C-N bond between the piperazine ring and the propanol backbone. This leads to three primary starting materials: phenol, propionyl chloride (or propionic anhydride), and 1-phenylpiperazine. The overall synthetic strategy is depicted in the following workflow diagram.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of 4-Hydroxypropiophenone (III)

4-Hydroxypropiophenone is a key intermediate synthesized via the Friedel-Crafts acylation of phenol.

Reaction Scheme:

Figure 2: Synthesis of 4-Hydroxypropiophenone.

Experimental Protocol:

A common method for the synthesis of 4-hydroxypropiophenone involves the Friedel-Crafts acylation of phenol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add propionyl chloride dropwise with stirring.

-

Slowly add phenol to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio (relative to Phenol) |

| Phenol | 1.0 |

| Propionyl Chloride | 1.0 - 1.2 |

| Aluminum Chloride | 1.1 - 1.5 |

Table 1: Typical Molar Ratios for Friedel-Crafts Acylation.

Synthesis of 1-Phenylpiperazine (IV)

1-Phenylpiperazine can be synthesized through several methods, with the Buchwald-Hartwig amination being a modern and efficient approach.

Reaction Scheme:

Figure 3: Synthesis of 1-Phenylpiperazine.

Experimental Protocol (Buchwald-Hartwig Amination):

-

To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the aryl halide (e.g., bromobenzene), piperazine, and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

| Reactant/Reagent | Molar Ratio (relative to Aryl Halide) |

| Aryl Halide | 1.0 |

| Piperazine | 1.2 - 1.5 |

| Palladium Catalyst | 0.01 - 0.05 |

| Ligand | 0.02 - 0.10 |

| Base | 1.4 - 2.0 |

Table 2: Typical Molar Ratios for Buchwald-Hartwig Amination.

Final Assembly of this compound (I)

The final stage of the synthesis involves a two-step sequence: the formation of an epoxide intermediate followed by its reaction with 1-phenylpiperazine.

Synthesis of 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one (II)

This intermediate is prepared by the reaction of 4-hydroxypropiophenone with epichlorohydrin.

Reaction Scheme:

Figure 4: Synthesis of the Epoxide Intermediate.

Experimental Protocol:

-

To a solution of 4-hydroxypropiophenone (III) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add epichlorohydrin to the mixture and heat the reaction to reflux.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

| Reactant/Reagent | Molar Ratio (relative to III) |

| 4-Hydroxypropiophenone (III) | 1.0 |

| Epichlorohydrin | 1.1 - 1.5 |

| Potassium Carbonate | 1.2 - 2.0 |

Table 3: Typical Molar Ratios for Epoxide Formation.

Synthesis of this compound (I)

The final step is the nucleophilic ring-opening of the epoxide intermediate (II) with 1-phenylpiperazine (IV).

Reaction Scheme:

Centpropazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant drug candidate that underwent clinical investigation in India for the treatment of major depressive disorder.[1] While it demonstrated clinical effects comparable to imipramine in preclinical models, its development was ultimately discontinued before reaching the market.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical identity, available pharmacological data, and insights into its mechanism of action based on published preclinical and clinical research.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one [2][3]

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for cross-referencing in research and databases.

| Identifier Type | Identifier |

| Synonym | This compound[2] |

| Synonym | 1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one |

| Synonym | 4'-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)propiophenone |

| Synonym | Centropazine |

| CAS Number | 91315-34-3 |

| PubChem CID | 118176 |

| UNII | R5YPG9LA47 |

Preclinical Pharmacology

In-Vitro Studies on Noradrenergic Receptors

An in-vitro study investigated the effects of this compound on noradrenergic receptors in rat cerebral cortical slices. The key findings are summarized below.

| Parameter | Observation |

| Inositol Phosphate Accumulation | Inhibited by this compound. |

| Cyclic AMP (cAMP) Accumulation | Not affected by this compound. |

| α1-Adrenoceptor Binding ([3H]prazosin) | Moderately antagonized by this compound. |

| β-Adrenoceptor Binding ([3H]CGP 12177) | Not affected by this compound. |

Experimental Protocol:

Detailed experimental protocols for this study are not publicly available in the retrieved search results. The study was conducted on cerebral cortical slices from rats. The effects of this compound were assessed by measuring the accumulation of the second messengers, inositol phosphate and cyclic AMP, stimulated by noradrenaline. Additionally, radioligand binding assays were performed using [3H]prazosin and [3H]CGP 12177 to determine the affinity of this compound for α1- and β-adrenoceptors, respectively.

Inferred Mechanism of Action

The precise mechanism of action of this compound remains unknown. However, the preclinical data suggests a potential interaction with the α1-adrenergic signaling pathway. The inhibition of inositol phosphate accumulation, a downstream effect of α1-adrenoceptor activation, coupled with the moderate antagonism of [3H]prazosin binding, points towards a possible role as an antagonist or partial agonist at these receptors. Its lack of effect on cAMP accumulation and β-adrenoceptor binding suggests selectivity for the α1-adrenergic system over the β-adrenergic system.

Clinical Trials

This compound progressed to Phase 3 clinical trials before its development was halted. The following sections summarize the available data from two key clinical studies.

Efficacy Study in Patients with Endogenous Depression

An open-label trial evaluated the efficacy of this compound in patients diagnosed with endogenous depression.

| Parameter | Value |

| Number of Patients | 42 |

| Treatment Duration | 4 weeks |

| Dosage Range | 40 - 120 mg/day |

| Primary Outcome Measure | Hamilton Depression Rating Scale (HDRS) Score |

| Responders | 34 out of 42 patients showed a significant lowering of HDRS score. |

| Onset of Antidepressant Effect | - Within 1 week: 9 patients- Within 2 weeks: 28 patients- By 3 weeks: All 34 responding patients |

| Reported Side Effects | Giddiness, headache, dryness of mouth, and weakness in 11 patients. |

Experimental Protocol:

A detailed protocol for this open-label trial is not available in the public domain. The study enrolled 42 patients with endogenous depression who were treated with this compound at a daily dose ranging from 40 to 120 mg for four weeks. The primary efficacy endpoint was the change in the Hamilton Depression Rating Scale (HDRS) score.

Pharmacological Study in Healthy Male Volunteers

A double-blind, placebo-controlled, non-crossover study was conducted to assess the safety and tolerability of this compound in healthy male volunteers.

Single-Dose Phase:

| Parameter | Value |

| Number of Volunteers | 4-5 per group |

| Dosage Range | 10 - 160 mg (single oral dose) |

| Side Effects (at ≥ 120 mg) | Drowsiness, heaviness, weakness, and/or headache. |

| Laboratory, ECG, and Vital Signs | No adverse effects noted. |

Multiple-Dose Phase:

| Parameter | Value |

| Number of Volunteers | Not specified |

| Dosage | 40 or 80 mg/day |

| Treatment Duration | 4 weeks |

| Side Effects (at 80 mg) | Mild restlessness and insomnia in some subjects. |

| Laboratory, ECG, and Vital Signs | No adverse effects noted. |

Experimental Protocol:

Specific, detailed experimental protocols for this study are not publicly available. In the single-dose phase, groups of 4-5 healthy male volunteers received a single oral dose of this compound (ranging from 10 to 160 mg) or a placebo in a double-blind manner. In the multiple-dose phase, volunteers received either 40 or 80 mg of this compound daily for four weeks. Safety and tolerability were assessed through monitoring of vital signs, electrocardiograms (ECG), and various laboratory tests.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound was not found in the available literature, the IUPAC name, 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, suggests a plausible synthetic route involving the reaction of a suitably protected 4-hydroxpropiophenone derivative with an epoxide-containing phenylpiperazine intermediate. Further research into synthetic organic chemistry literature would be required to establish a definitive and validated protocol.

Conclusion

This compound is a phenylpiperazine derivative that showed initial promise as an antidepressant. Preclinical studies suggest a mechanism of action that may involve the modulation of α1-adrenergic receptors. Clinical trials in both healthy volunteers and patients with depression provided preliminary evidence of its safety and efficacy within a specific dose range. However, the discontinuation of its development means that a complete understanding of its pharmacological profile and therapeutic potential remains elusive. This whitepaper has summarized the currently available technical information on this compound to serve as a resource for researchers in the field of psychopharmacology and drug development. Further investigation into its unique pharmacological properties could potentially inform the development of new antidepressant agents.

References

Centpropazine as a Serotonin Reuptake Inhibitor: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the binding affinity and functional inhibition of the serotonin transporter by centpropazine. This guide provides a comprehensive overview of the known properties of this compound and details the standard experimental protocols and theoretical framework used to characterize a compound as a selective serotonin reuptake inhibitor (SSRI). The experimental data presented herein is illustrative and based on established methodologies in the field.

Introduction to this compound

This compound is an experimental antidepressant compound that was developed in India and reached Phase 3 clinical trials, though it was never marketed.[1] Clinical studies have indicated that it possesses antidepressant effects comparable to imipramine.[1] While its precise mechanism of action is not fully elucidated in publicly accessible literature, it has been described as a modulator of monoamine neurotransmission, potentially through the reduction of serotonin and norepinephrine reuptake, and as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and analysis.

| Property | Value |

| IUPAC Name | 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one |

| Molecular Formula | C22H28N2O3 |

| Molecular Weight | 368.477 g/mol |

| CAS Number | 91315-34-3 |

Source: PubChem CID 118176[3]

Pharmacokinetic Profile in Preclinical Models

Pharmacokinetic studies are vital to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in rats have revealed key characteristics of this compound.

| Parameter | Value | Species |

| Oral Bioavailability | ~0.2% | Rat |

| Elimination Half-life (t1/2) | 39.5 min (intravenous) | Rat |

| Clearance | 118 ml/min/kg (intravenous) | Rat |

| Volume of Distribution (Vd) | 1945 ml/kg (intravenous) | Rat |

| Brain Penetration | Readily penetrates the brain | Rat |

| Serum Protein Binding | ~92.0% | Rat |

Data from Bhattaram VA, et al. (2004)

The very low oral bioavailability suggests significant first-pass metabolism in the gut and liver. Despite this, the compound's ability to penetrate the brain is a prerequisite for its potential action as a centrally-acting antidepressant.

Core Mechanism of Action: Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and other psychiatric disorders. Their primary mechanism involves blocking the serotonin transporter (SERT), a protein located on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

The Serotonergic Synapse and the Role of SERT

Serotonin, upon release from the presynaptic neuron, binds to various postsynaptic receptors to elicit its effects. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT. SSRIs, by blocking this transporter, prolong the presence of serotonin in the synapse.

Experimental Protocols for Characterization

To rigorously characterize a compound like this compound as an SSRI, two primary types of in vitro assays are essential: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor or transporter. By measuring the displacement of a radiolabeled ligand that is known to bind to the target, the binding affinity (Ki) of the test compound can be calculated. For SSRI characterization, binding to SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT) is assessed to determine both potency and selectivity.

-

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

-

Materials:

-

Membrane preparations from cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

-

Test compound: this compound at various concentrations.

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

-

Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals. This provides a measure of the compound's functional potency (IC50) as a reuptake inhibitor.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

-

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., cortex or striatum).

-

Radiolabeled neurotransmitter: [³H]-Serotonin.

-

Test compound: this compound at various concentrations.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

-

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle at 37°C.

-

Initiate the uptake reaction by adding [³H]-Serotonin at a fixed concentration.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]-Serotonin taken up at each concentration of this compound.

-

Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression.

-

Quantitative Data and Selectivity Profile

The data from these assays are crucial for determining a compound's potential as an SSRI. A high affinity for SERT and significantly lower affinity for NET and DAT indicates selectivity.

Illustrative Binding Affinity and Functional Potency Data

The following table presents hypothetical data for this compound alongside data for known SSRIs for comparative purposes.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) (Uptake) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |

| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Fluoxetine | 1-10 | 150-500 | 1000-3000 | 10-50 | ~50x | ~200x |

| Sertraline | 0.3-1 | 20-50 | 20-50 | 1-10 | ~70x | ~70x |

| Paroxetine | 0.1-0.5 | 30-70 | 150-300 | 0.5-5 | ~150x | ~600x |

Note: Ki and IC50 values for known SSRIs are approximate and can vary based on experimental conditions.

Conclusion and Future Directions

This compound was identified as a potential antidepressant, and while early clinical observations were promising, a detailed characterization of its mechanism of action, particularly as a serotonin reuptake inhibitor, is not available in the public domain. The preclinical pharmacokinetic profile highlights challenges with oral bioavailability but confirms its ability to enter the central nervous system.

To fully establish this compound's role as an SSRI, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for determining its binding affinity and functional potency at monoamine transporters. Such data would be essential to confirm its mechanism of action, establish its selectivity profile, and provide a rational basis for its further development or the design of improved analogs. Without this fundamental pharmacological data, the classification of this compound as a serotonin reuptake inhibitor remains presumptive.

References

Centpropazine: A Technical Whitepaper on its Adrenergic and Serotonergic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is a novel antidepressant compound synthesized by the Central Drug Research Institute (CDRI), Lucknow, India. Pharmacologically, it is characterized as a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, and alpha-1 (α1) adrenergic receptors. Furthermore, it functions as a reuptake inhibitor of both serotonin and norepinephrine. This dual mechanism of action, involving both receptor blockade and transporter inhibition, positions this compound as a compound of interest in the study and development of treatments for depressive disorders. Clinical studies have demonstrated its antidepressant efficacy and general tolerability in human subjects. This technical guide provides a comprehensive overview of the known adrenergic and serotonergic effects of this compound, outlines the standard experimental protocols for elucidating such effects, and visualizes the pertinent signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound's antidepressant effects are attributed to its modulation of both the serotonergic and adrenergic neurotransmitter systems. Its primary mechanisms of action are:

-

Serotonergic System:

-

Antagonism of 5-HT1 and 5-HT2 receptors.

-

Inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.

-

-

Adrenergic System:

-

Antagonism of α1-adrenergic receptors.

-

Inhibition of the norepinephrine transporter (NET), resulting in elevated synaptic levels of norepinephrine.

-

Quantitative Pharmacological Data

Despite the established qualitative mechanism of action, specific quantitative data on the binding affinities (Ki) of this compound for serotonergic and adrenergic receptors, as well as its inhibitory concentrations (IC50) for the serotonin and norepinephrine transporters, are not publicly available in the reviewed literature. The following tables are structured to accommodate this data once it becomes available.

Table 1: Adrenergic Receptor and Transporter Interaction Profile of this compound

| Target | Receptor/Transporter Subtype | Species | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Adrenergic Receptor | α₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Norepinephrine Transporter | NET | Data Not Available | Data Not Available | Data Not Available |

Table 2: Serotonergic Receptor and Transporter Interaction Profile of this compound

| Target | Receptor/Transporter Subtype | Species | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Serotonin Receptor | 5-HT₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT₂ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ||

| Serotonin Transporter | SERT | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacological characterization of this compound are not available in the public domain. However, the following sections describe standard, widely accepted methodologies for determining the adrenergic and serotonergic effects of a compound.

Radioligand Binding Assays for Adrenergic and Serotonergic Receptors

These assays are employed to determine the binding affinity of a compound for specific receptors.

-

Objective: To quantify the affinity (Ki) of this compound for α1-adrenergic, 5-HT1, and 5-HT2 receptors.

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., CHO-K1 cells, rat brain cortex).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Prazosin for α1, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

-

Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).

-

General Procedure:

-

Cell/Synaptosome Preparation: Assays can be performed using synaptosomes prepared from specific brain regions (e.g., rat cortex, striatum) or cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET).

-

Incubation: The cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine) or a fluorescent substrate in the presence of varying concentrations of the test compound (this compound).

-

Termination of Uptake: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity or fluorescence accumulated inside the cells or synaptosomes is measured.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake, is calculated from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the theoretical signaling pathways affected by this compound and a generalized workflow for its pharmacological characterization.

Caption: this compound's antagonist activity at α1, 5-HT1, and 5-HT2 receptors.

Caption: Inhibition of norepinephrine and serotonin reuptake by this compound.

Caption: A generalized workflow for the pharmacological evaluation of this compound.

Clinical Studies

Clinical pharmacological studies on this compound have been conducted in human volunteers. In a double-blind, placebo-controlled study, single oral doses ranging from 10 to 160 mg were administered. The drug was reported to be well-tolerated, with mild side effects such as drowsiness, heaviness, weakness, and headache only being reported at doses of 120 mg and above. In a multiple-dose study, volunteers received 40 or 80 mg of this compound daily for four weeks. Mild restlessness and insomnia were noted in some subjects at the 80 mg dose. No adverse effects on laboratory tests, ECG, or vital parameters were observed in these studies.

Conclusion

This compound presents a multifaceted pharmacological profile with antagonist activity at key adrenergic and serotonergic receptors, coupled with the inhibition of norepinephrine and serotonin reuptake. This combination of mechanisms suggests a broad modulation of monoaminergic neurotransmission, consistent with its observed antidepressant effects. While the qualitative aspects of its pharmacology are established, a significant gap exists in the public domain regarding the quantitative data (Ki and IC50 values) and the specific preclinical experimental protocols. The availability of this data would be invaluable for a more detailed understanding of its structure-activity relationships, selectivity, and for guiding further research and development in the field of antidepressant therapy.

Early Discovery and Development of Centpropazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent developed by the Central Drug Research Institute (CDRI) in Lucknow, India. First described in the scientific literature in the early 1980s, it reached Phase III clinical trials for the treatment of major depressive disorder before its development was discontinued. This technical guide provides a comprehensive overview of the early discovery and development of this compound, summarizing its chemical synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and clinical findings. This document is intended for researchers, scientists, and drug development professionals, presenting available data in a structured format, including detailed experimental protocols where information is available, and visualizing key pathways and workflows.

Chemical Synthesis and Structure

This compound, with the IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative. While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar piperazine compounds typically involves multi-step reactions. A generalized synthetic workflow can be inferred.

Structure:

-

Chemical Formula: C₂₂H₂₈N₂O₃

-

Molar Mass: 368.477 g/mol

-

CAS Number: 91315-34-3[1]

A plausible synthetic route would likely involve the reaction of a substituted phenoxypropanolamine with a phenylpiperazine derivative. The following diagram illustrates a logical workflow for such a synthesis.

Preclinical Pharmacology

Early preclinical studies described this compound as having an "imipramine-like" profile. These studies were crucial in establishing its potential as an antidepressant.

In Vivo Studies

The primary in vivo evidence for this compound's antidepressant-like activity comes from classical animal models of depression. While specific quantitative data such as ED₅₀ values are not available in the reviewed literature, the qualitative effects are documented.

Table 1: Summary of In Vivo Preclinical Findings

| Model/Test | Species | Observed Effect | Reference |

| Reserpine-Induced Hypothermia/Ptosis | Rodents | Reversal of reserpine-induced effects | General literature on imipramine-like drugs |

| Amphetamine Potentiation | Rodents | Potentiation of amphetamine-induced effects | General literature on imipramine-like drugs |

Experimental Protocols (Generalized)

Detailed protocols for the specific preclinical studies on this compound are not available. However, standardized protocols for these assays are well-established in the field.

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Animals (typically mice or rats) are individually placed in the water cylinder.

-

A pre-test session of 15 minutes may be conducted 24 hours before the test session.

-

On the test day, the drug or vehicle is administered at a specified time before the test.

-

The animal is placed in the water, and its behavior is recorded for a period of 6 minutes.

-

-

Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common model for screening antidepressant drugs.

-

Apparatus: A suspension bar or ledge is used to suspend the mice by their tails.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip.

-

The mouse is suspended by its tail from the bar, high enough so it cannot reach any surfaces.

-

The test is typically run for 6 minutes.

-

-

Scoring: The duration of immobility (when the mouse hangs passively and motionless) is recorded. A reduction in immobility time suggests antidepressant activity.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, early in vitro studies pointed towards its interaction with the adrenergic system.

In Vitro Studies

Research on rat cerebral cortical slices indicated that this compound moderately antagonized α₁-adrenoceptors. This was demonstrated by its ability to inhibit the specific binding of [³H]prazosin. Furthermore, it was found to inhibit the accumulation of inositol phosphate, a second messenger associated with α₁-adrenoceptor activation, but did not affect cyclic AMP accumulation.

Table 2: Summary of In Vitro Mechanistic Findings

| Assay | System | Finding | Implication |

| [³H]prazosin Binding | Rat cerebral cortical membranes | Moderate antagonism | α₁-adrenoceptor blockade |

| Inositol Phosphate Accumulation | Rat cerebral cortical slices | Inhibition | Blockade of Gq-coupled signaling |

| Cyclic AMP Accumulation | Rat cerebral cortical slices | No effect | No interaction with Gs or Gi-coupled adrenergic receptors |

Signaling Pathway

The antagonism of α₁-adrenoceptors by this compound suggests its interference with the Gq-coupled signaling cascade. This pathway is crucial for various cellular responses mediated by norepinephrine.

Experimental Protocols (Generalized)

-

Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]prazosin for α₁-adrenoceptors) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

Tissue Preparation: Slices of rat cerebral cortex are prepared and pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The slices are then incubated with the agonist (e.g., norepinephrine) in the presence or absence of various concentrations of this compound. Lithium chloride (LiCl) is typically included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation: The different inositol phosphates are separated by anion-exchange chromatography.

-

Quantification: The radioactivity in the inositol phosphate fractions is measured by liquid scintillation counting.

Pharmacokinetics

A study in rats provided key pharmacokinetic parameters for this compound.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value |

| Elimination Half-life (t₁/₂) | Intravenous (5 mg/kg) | 39.5 min |

| Clearance | Intravenous (5 mg/kg) | 118 ml/min/kg |

| Volume of Distribution (Vd) | Intravenous (5 mg/kg) | 1945 ml/kg |

| Oral Bioavailability | Oral (40 mg/kg) | ~0.2% |

| First-Pass Effect (Intestinal + Hepatic) | Oral | 98.7% |

| Time to Maximum Brain Concentration (Cmax) | Oral | 30 min |

| Serum Protein Binding | - | 92.0% ± 0.8% |

The very low oral bioavailability is attributed to a significant first-pass metabolism in the gut and liver. Despite this, this compound readily penetrates the brain.[2]

Clinical Development

This compound underwent early-phase clinical trials in human volunteers to assess its safety, tolerability, and dose-range.

Phase I Studies

A double-blind, non-crossover study was conducted in male volunteers.[3]

Table 4: Summary of Phase I Single-Dose Study

| Dose Range | Number of Volunteers | Adverse Effects |

| 10 - 160 mg (single oral doses) | 4-5 per group | Well tolerated. Drowsiness, heaviness, weakness, and/or headache reported only at doses of 120 mg and above. |

Table 5: Summary of Phase I Multiple-Dose Study

| Daily Dose | Duration | Adverse Effects |

| 40 mg or 80 mg | 4 weeks | Mild restlessness and insomnia in some subjects receiving 80 mg. |

In both studies, no adverse effects were noted in various laboratory tests, ECG, or vital parameters.[3]

Efficacy Studies

An open-label trial evaluated the efficacy of this compound in patients with endogenous depression.

Table 6: Summary of Open-Label Efficacy Trial

| Parameter | Details |

| Patient Population | 42 patients with endogenous depression |

| Dose Range | 40 - 120 mg per day |

| Duration | 4 weeks |

| Primary Outcome | Change in Hamilton Depression Rating Scale (HDRS) score |